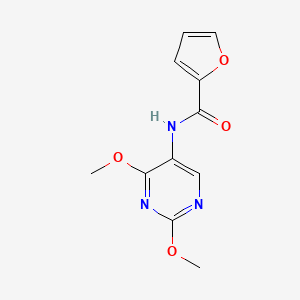

N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide is an organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a furan ring and a pyrimidine ring, both of which are known for their significant biological and pharmacological activities. The compound has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications.

Métodos De Preparación

The synthesis of N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide typically involves the condensation of 2,4-dimethoxypyrimidine with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups on the pyrimidine ring can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It has shown promising antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.

Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and inflammatory disorders.

Mecanismo De Acción

The mechanism of action of N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms. This inhibition is primarily due to the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity .

Comparación Con Compuestos Similares

N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide can be compared with other similar compounds, such as:

N-(pyridin-2-ylmethyl)furan-2-carboxamide: This compound also contains a furan ring and exhibits similar biological activities, but differs in the presence of a pyridine ring instead of a pyrimidine ring.

N-(2,4-dimethoxypyrimidin-5-yl)thiophene-2-carboxamide: This compound has a thiophene ring instead of a furan ring, which can lead to differences in its chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of a furan ring and a pyrimidine ring, which imparts distinct chemical and biological properties .

Actividad Biológica

N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, anticancer, and potential anti-inflammatory properties, supported by various research findings and case studies.

1. Antimicrobial Activity

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits promising antibacterial and antifungal activities. It has been identified as a potential candidate for the development of new antimicrobial agents. The compound's mechanism of action involves the inhibition of specific enzymes crucial for microbial survival, thereby disrupting essential biological processes in pathogens.

Case Study: Efficacy Against Pathogens

A study demonstrated that this compound showed significant activity against various strains of bacteria and fungi. In vitro testing revealed minimum inhibitory concentrations (MICs) that were competitive with established antimicrobial agents. The compound's effectiveness was particularly noted against resistant strains, suggesting its potential role in addressing antibiotic resistance .

2. Anticancer Activity

Mechanism of Action in Cancer Cells

This compound has also been investigated for its anticancer properties. The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death. This mechanism was highlighted in studies involving breast cancer cell lines (MCF-7 and MDA-MB-231), where the compound demonstrated lower IC50 values compared to standard chemotherapeutics like 5-Fluorouracil .

Research Findings

In a comparative study, this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The selectivity index indicated a favorable therapeutic window, making it a candidate for further development in cancer therapies .

3. Anti-inflammatory Potential

Investigation into Inflammatory Disorders

The compound is being explored for its potential use in treating inflammatory disorders. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity positions it as a promising candidate for conditions such as rheumatoid arthritis and inflammatory bowel disease .

4. Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity | Comparison |

|---|---|---|---|

| N-(pyridin-2-ylmethyl)furan-2-carboxamide | Pyridine Structure | Antibacterial | Similar activity but less effective against resistant strains |

| N-(2,4-dimethoxypyrimidin-5-yl)thiophene-2-carboxamide | Thiophene Structure | Antifungal | Exhibits different reactivity due to thiophene ring |

This table illustrates how variations in structure can influence biological activity.

5. Future Directions

Research and Development

Given its diverse biological activities, further research is warranted to optimize the pharmacological properties of this compound. Ongoing studies focus on enhancing its bioavailability and understanding its pharmacokinetic profile through structural modifications and formulation strategies.

Clinical Trials

Future clinical trials will be essential to validate the efficacy and safety of this compound in human populations, particularly for its use as an antimicrobial or anticancer agent.

Propiedades

IUPAC Name |

N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4/c1-16-10-7(6-12-11(14-10)17-2)13-9(15)8-4-3-5-18-8/h3-6H,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTZBZZPEZRAEAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1NC(=O)C2=CC=CO2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.